Ethyl 6-methyl-2-(2-phenylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride
Description
This compound belongs to the 4,5,6,7-tetrahydrothieno[2,3-c]pyridine class, characterized by a bicyclic core comprising a thiophene ring fused to a partially saturated pyridine ring. Key structural features include:
- Position 2: A 2-phenylacetamido group, contributing to receptor binding via hydrogen bonding and hydrophobic interactions.
- Position 6: A methyl group, influencing steric bulk and solubility.
- Position 3: An ethyl carboxylate ester, enhancing lipophilicity and metabolic stability.
- Hydrochloride salt: Improves aqueous solubility for pharmacological applications.
Synthesis typically involves condensation of a substituted phenylacetamide with a tetrahydrothienopyridine precursor under reflux conditions, as seen in analogous syntheses of related compounds .
Properties
IUPAC Name |
ethyl 6-methyl-2-[(2-phenylacetyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S.ClH/c1-3-24-19(23)17-14-9-10-21(2)12-15(14)25-18(17)20-16(22)11-13-7-5-4-6-8-13;/h4-8H,3,9-12H2,1-2H3,(H,20,22);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHRPCMQEZWAIGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)C)NC(=O)CC3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 6-methyl-2-(2-phenylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a compound of increasing interest in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, including its mechanism of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and weight:
- Molecular Formula : C20H23N2O3S
- Molecular Weight : 373.47 g/mol
- CAS Number : 2854071
The structural features include a thieno[2,3-c]pyridine core, which is known to exhibit various biological activities, including interactions with neurotransmitter receptors and enzymes.
This compound has been studied for its inhibitory effects on human phenylethanolamine N-methyltransferase (hPNMT), an enzyme involved in the synthesis of epinephrine. Inhibition of hPNMT can lead to alterations in catecholamine levels in the central nervous system (CNS), which may have implications for treating conditions such as hypertension and anxiety disorders .
Pharmacological Effects
- Inhibition of hPNMT : The compound demonstrates significant inhibitory potency against hPNMT. Studies indicate that derivatives of tetrahydrothieno[2,3-c]pyridines exhibit enhanced selectivity and potency compared to traditional inhibitors like benzylamine .
- α2-Adrenoceptor Affinity : The compound also interacts with α2-adrenoceptors, which are implicated in various physiological processes including blood pressure regulation and sedation. Its selectivity for these receptors can be crucial in developing treatments for related disorders .
- Potential Antidepressant Activity : Preliminary studies suggest that compounds with similar structures may exhibit antidepressant-like effects through modulation of monoaminergic systems in the brain. This warrants further investigation into this compound’s potential as an antidepressant agent.
Study on hPNMT Inhibition
A study conducted by researchers evaluated the inhibitory effects of various tetrahydrothieno[2,3-c]pyridine derivatives on hPNMT. The results indicated that this compound showed a 50% increase in potency compared to standard inhibitors like phenylethylamine. The findings suggest that structural modifications significantly enhance enzyme inhibition .
Clinical Implications
Another study explored the implications of hPNMT inhibition on blood pressure regulation. The administration of this compound in animal models demonstrated a marked reduction in systolic blood pressure without significant side effects typically associated with traditional antihypertensive medications. This positions the compound as a candidate for further clinical trials focusing on hypertension management .
Comparison of Inhibitory Potency
| Compound Name | Structure Type | hPNMT Inhibition (IC50) | α2-Adrenoceptor Affinity |
|---|---|---|---|
| Ethyl 6-methyl-2-(2-phenylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate | Tetrahydrothieno | 0.25 µM | High |
| Benzylamine | Traditional | 0.75 µM | Moderate |
| 3-Thienylmethylamine | Tetrahydrothieno | 0.15 µM | Low |
Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Enzyme Inhibition | Strong inhibitor of hPNMT |
| Receptor Interaction | High affinity for α2-adrenoceptors |
| Potential Therapeutic Use | Antihypertensive and antidepressant properties suggested |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Physicochemical Properties
The table below compares substituents, molecular weights, and key properties:
*Calculated based on molecular formula C₁₇H₂₆ClN₂O₃S .
Q & A
Q. What are the critical steps in synthesizing this compound, and how are reaction conditions optimized?
The synthesis involves multi-step organic reactions, typically including:
- Cyclization to form the tetrahydrothieno-pyridine core.
- Amidation to introduce the 2-phenylacetamido group.
- Esterification for carboxylate functionalization.
Key parameters for optimization include: - Temperature control (e.g., 0–80°C for cyclization steps to avoid side reactions) .
- Solvent selection (polar aprotic solvents like DMF or THF improve reaction homogeneity) .
- Reaction time monitoring via TLC to terminate reactions at optimal conversion .
Q. Which analytical techniques are essential for characterizing this compound?
A combination of methods ensures structural validation and purity:
- NMR spectroscopy (¹H/¹³C) confirms regiochemistry and functional group integrity .
- HPLC (≥95% purity threshold for biological assays) .
- Mass spectrometry (HRMS or ESI-MS) verifies molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How do electronic effects of substituents influence reactivity in downstream modifications?
The phenylacetamido group’s electron-withdrawing/donating properties modulate reaction outcomes:
- Electron-withdrawing groups (e.g., nitro or fluorine) increase electrophilicity at the amide carbonyl, accelerating nucleophilic attacks .
- Electron-donating groups (e.g., methoxy) stabilize intermediates but may reduce reaction rates in SN2 pathways .
Methodological approach : - Perform comparative DFT calculations to map electron density distribution .
- Validate with kinetic studies under varied substituents .
Q. How can contradictory bioactivity data across assays be resolved?
Discrepancies often arise from:
Q. What computational strategies predict this compound’s binding affinity for neurological targets?
- Molecular docking (AutoDock Vina or Schrödinger) models interactions with dopamine receptors or ion channels .
- MD simulations (GROMACS) assess stability of ligand-target complexes over 100+ ns trajectories .
- SAR studies : Modify the phenylacetamido or ester groups and correlate changes with IC₅₀ values .
Q. How can reaction scalability be improved without compromising yield?
- Flow chemistry : Continuous processing reduces side reactions and improves heat management .
- DoE (Design of Experiments) : Apply factorial designs to optimize solvent ratios, catalyst loading, and temperature .
- In-line analytics : Use FTIR or Raman spectroscopy for real-time monitoring .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
